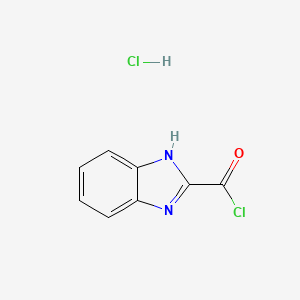

1H-benzimidazole-2-carbonyl chloride hydrochloride

Descripción

BenchChem offers high-quality 1H-benzimidazole-2-carbonyl chloride hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-benzimidazole-2-carbonyl chloride hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1H-benzimidazole-2-carbonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O.ClH/c9-7(12)8-10-5-3-1-2-4-6(5)11-8;/h1-4H,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJYWWBKRYDGFMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379949 | |

| Record name | 1H-benzimidazole-2-carbonyl chloride hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337508-58-4 | |

| Record name | 1H-Benzimidazole-2-carbonyl chloride, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=337508-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-benzimidazole-2-carbonyl chloride hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to Benzimidazole-2-Carboxylic Acid and Its Highly Reactive Acyl Chloride Derivative

Preamble: The Benzimidazole Scaffold and the Significance of the C2-Position

The benzimidazole nucleus, formed by the fusion of benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry.[1] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to a vast spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3][4] The functionalization at the 2-position of the benzimidazole ring is a cornerstone of drug design, profoundly influencing the molecule's physicochemical properties and biological efficacy.[5] This guide focuses on a pivotal C2-substituent, the carboxylic acid, and its activated form, the acyl chloride. Understanding the profound differences in their reactivity, handling, and synthetic utility is critical for researchers aiming to leverage this scaffold for the development of novel therapeutics and advanced materials.

Part 1: Benzimidazole-2-Carboxylic Acid: The Stable Precursor

Benzimidazole-2-carboxylic acid is a stable, crystalline solid that serves as a versatile starting material in multi-step syntheses.[6] Its utility stems from the dual reactivity of the benzimidazole N-H protons and the carboxylic acid group, though the latter often requires activation to participate in reactions beyond simple acid-base chemistry.

Structure and Physicochemical Properties

The molecule consists of the core benzimidazole ring with a carboxyl group (-COOH) attached to the C2 carbon. This structure allows for hydrogen bonding, contributing to its solid-state nature and moderate solubility in polar solvents.

-

Molecular Formula: C₈H₆N₂O₂

-

Molecular Weight: 162.15 g/mol [7]

-

Appearance: White to off-white crystalline solid[8]

-

Melting Point: ~170-180 °C (with decomposition)[9]

Synthesis of Benzimidazole-2-Carboxylic Acid

One of the most reliable and classic methods for synthesizing 2-substituted benzimidazoles is the Phillips-Ladenburg reaction .[10] This involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions and heat. For benzimidazole-2-carboxylic acid, a common precursor is oxalic acid.

Caption: Synthesis workflow for benzimidazole-2-carboxylic acid.

This protocol describes the synthesis from o-phenylenediamine and oxalic acid.

-

Reagent Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (0.1 mol) and oxalic acid dihydrate (0.1 mol).

-

Acidic Medium: Add 4 M hydrochloric acid (75 mL). The addition of a strong mineral acid is crucial as it protonates the carbonyl oxygen of oxalic acid, making it more electrophilic and facilitating the initial nucleophilic attack by the diamine.[10]

-

Reaction Execution: Heat the mixture to reflux gently for 2 hours. During this time, the condensation and subsequent intramolecular cyclization and dehydration occur to form the benzimidazole ring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation of Crude Product: Cool the reaction mixture in an ice bath. The product, being less soluble in the cold acidic medium, will precipitate out. Collect the crude solid by vacuum filtration and wash with cold water to remove residual acid and unreacted starting materials.

-

Purification: The key to obtaining a high-purity product is recrystallization. Transfer the crude solid to a beaker and add a minimal amount of boiling water to dissolve it completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry in a vacuum oven at 60-70 °C.

-

Characterization: Confirm the product's identity and purity by measuring its melting point and acquiring spectroscopic data (e.g., FT-IR).

Part 2: Benzimidazole-2-Carbonyl Chloride: The Activated Intermediate

Benzimidazole-2-carbonyl chloride is the highly reactive acyl chloride derivative of the parent carboxylic acid. It is not typically isolated and stored long-term but is generated in situ or used immediately for subsequent transformations. Its significance lies in its ability to acylate a wide range of nucleophiles under mild conditions.

The Leap in Reactivity: Why Acyl Chlorides Excel

The transformation of a carboxylic acid's hydroxyl group (-OH) into a chloro group (-Cl) dramatically increases the electrophilicity of the carbonyl carbon. This heightened reactivity is due to two primary electronic effects:

-

Superior Leaving Group: The chloride ion (Cl⁻) is an excellent leaving group, being the conjugate base of a strong acid (HCl). In contrast, the hydroxide ion (OH⁻) is a poor leaving group, being the conjugate base of water, a weak acid.[11][12]

-

Inductive Effect: The highly electronegative chlorine atom strongly withdraws electron density from the carbonyl carbon via the sigma bond (inductive effect), making it significantly more electron-deficient and susceptible to nucleophilic attack.[12]

Caption: Enhanced reactivity of the acyl chloride vs. the carboxylic acid.

Synthesis of Benzimidazole-2-Carbonyl Chloride

The conversion of carboxylic acids to acyl chlorides is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) is a particularly effective reagent for this purpose because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product isolation.[13][14]

CRITICAL SAFETY NOTE: This procedure must be performed in a certified chemical fume hood. Acyl chlorides are corrosive and react violently with water, releasing toxic HCl gas.[15] Thionyl chloride is also highly toxic and corrosive. Appropriate personal protective equipment (gloves, lab coat, safety goggles, and potentially a face shield) is mandatory.[16][17]

-

Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution to neutralize HCl and SO₂), place dried benzimidazole-2-carboxylic acid (0.05 mol).

-

Reagent Addition: Suspend the acid in an inert, dry solvent like toluene or dichloromethane (50 mL). Add a catalytic amount of N,N-dimethylformamide (DMF, ~2-3 drops). The DMF catalyzes the reaction through the formation of a Vilsmeier intermediate.

-

Chlorination: Add thionyl chloride (SOCl₂, 0.075 mol, 1.5 equivalents) dropwise to the suspension at room temperature. The reaction is often exothermic.

-

Reaction Execution: After the addition is complete, gently heat the mixture to reflux (typically 50-70 °C) for 2-3 hours or until the evolution of gas ceases and the solid carboxylic acid has completely dissolved. The completion of the reaction is indicated by the formation of a clear solution.

-

Isolation (Use Immediately): The resulting solution contains the benzimidazole-2-carbonyl chloride. It is highly moisture-sensitive. For most applications, the solvent and excess thionyl chloride are removed under reduced pressure (rotary evaporation). Crucially, the resulting acyl chloride is not typically purified by chromatography or recrystallization due to its instability and should be used immediately in the next synthetic step.

Part 3: Head-to-Head Comparison and Synthetic Implications

The choice between using benzimidazole-2-carboxylic acid or its acyl chloride is entirely dictated by the intended chemical transformation. The acid is a stable building block, while the acyl chloride is a transient, activated intermediate for acylation reactions.

Comparative Summary Table

| Feature | Benzimidazole-2-Carboxylic Acid | Benzimidazole-2-Carbonyl Chloride |

| Functional Group | Carboxyl (-COOH) | Acyl Chloride (-COCl) |

| Reactivity | Low to moderate. Requires activation or harsh conditions for acylation.[18][19] | Extremely high. Reacts rapidly with most nucleophiles.[12] |

| Stability | High. Stable solid at room temperature. | Low. Highly moisture-sensitive; hydrolyzes rapidly to the parent acid.[20] |

| Handling | Standard laboratory precautions for a solid organic acid. | Requires inert, anhydrous conditions. Highly corrosive and lachrymatory.[15][17] |

| Primary Use | Stable precursor, acid-base reactions, ligand synthesis.[8] | Reactive intermediate for synthesis of esters, amides, and anhydrides.[21][22] |

| Solubility | Soluble in polar solvents like DMSO, moderately in hot water. | Soluble in aprotic organic solvents (DCM, THF, Toluene). Reacts with protic solvents. |

| IR Spectroscopy (C=O) | ~1680-1710 cm⁻¹ (broad, H-bonded)[23][24] | ~1780-1815 cm⁻¹ (sharp, higher frequency due to inductive effect) |

Causality of Synthetic Choices

A researcher would convert the carboxylic acid to the acyl chloride for one primary reason: to facilitate nucleophilic acyl substitution .

-

Amide Synthesis: To synthesize a benzimidazole-2-carboxamide, reacting an amine directly with the carboxylic acid would require high temperatures and would likely result in a simple acid-base reaction forming a salt. In contrast, the acyl chloride reacts rapidly and irreversibly with an amine at or below room temperature to form the desired amide with high yield.[21]

-

Ester Synthesis: While Fischer esterification (reacting the carboxylic acid with an alcohol under strong acid catalysis) is possible, it is an equilibrium-limited process.[12] Reacting an alcohol with the acyl chloride is a fast, irreversible reaction that proceeds in high yield, often just in the presence of a non-nucleophilic base (like pyridine or triethylamine) to scavenge the HCl byproduct.[21]

Conclusion

Benzimidazole-2-carboxylic acid and its corresponding acyl chloride are not interchangeable reagents but represent two ends of a reactivity spectrum. The carboxylic acid is the stable, foundational building block, ideal for storage and use in reactions where its modest reactivity is sufficient. The acyl chloride is the ephemeral, high-energy intermediate, purposefully generated to overcome the activation barrier of acylation. Mastery of the synthesis and handling of both compounds empowers the medicinal chemist to efficiently construct complex benzimidazole-based molecules, paving the way for the discovery of next-generation pharmaceuticals.

References

-

Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(3), 103001. [Link]

-

Bansal, Y., & Silakari, O. (2014). Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry. Bioorganic & Medicinal Chemistry, 22(11), 2989-3023. [Link]

-

PrepChem. (n.d.). Synthesis of benzimidazole-2-carboxylic acid. PrepChem.com. [Link]

-

Naeem, M., et al. (2023). Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. Molecules, 28(15), 5786. [Link]

-

Impactfactor. (2024). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Impactfactor.org. [Link]

-

Verma, A., et al. (2024). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Current Organic Chemistry, 28(2), 116-140. [Link]

-

Student Doctor Network. (2012). How come acyl chlorides are the most reactive? Student Doctor Network Forums. [Link]

-

Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

-

LibreTexts Chemistry. (2023). Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). chem.libretexts.org. [Link]

-

Şaş, E. B., Çifçi, S., & Kurt, M. (2022). Spectroscopic Characterization and DFT Calculations on 1H-benzimidazole-2-carboxylic acid monohydrate Molecule. Sakarya University Journal of Science, 26(5), 1879-1891. [Link]

-

Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides. savemyexams.com. [Link]

-

Sciencemadness Wiki. (2025). Acyl chloride. sciencemadness.org. [Link]

-

Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. organic-chemistry.org. [Link]

-

Clark, J. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]

-

Clark, J. (n.d.). preparation of acyl chlorides (acid chlorides). Chemguide. [Link]

-

ResearchGate. (n.d.). Methods for Synthesizing Benzimidazole Carboxylic Acids. ResearchGate. [Link]

-

Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides. Khan Academy. [Link]

-

Pearson. (n.d.). Carboxylic Acid to Acid Chloride: Videos & Practice Problems. pearson.com. [Link]

-

Clark, J. (n.d.). an introduction to acyl chlorides (acid chlorides). Chemguide. [Link]

-

Copeland, R. A. B., & Day, A. R. (1943). The Preparation and Reactions of 2-Benzimidazolecarboxylic Acid and 2-Benzimidazoleacetic Acid. Journal of the American Chemical Society, 65(6), 1072–1075. [Link]

-

Barasa, L., & Yoganathan, S. (2018). An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. RSC Advances, 8(64), 36589-36594. [Link]

-

Wikipedia. (n.d.). Acyl chloride. en.wikipedia.org. [Link]

-

LookChem. (n.d.). Cas 2849-93-6, 2-Benzimidazolecarboxylic acid. lookchem.com. [Link]

-

PubChem. (n.d.). 2-Benzimidazolecarboxylic acid. pubchem.ncbi.nlm.nih.gov. [Link]

-

Georganics. (n.d.). Benzimidazole-2-carboxylic acid. georganics.com. [Link]

-

International Labour Organization. (n.d.). ICSC 0210 - ACETYL CHLORIDE. ilo.org. [Link]

-

PubChem. (n.d.). 1H-Benzimidazole-2-carboxylic acid hydrate. pubchem.ncbi.nlm.nih.gov. [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. chemos.de. [Link]

-

Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. semanticscholar.org. [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. nj.gov. [Link]

-

PubMed. (2018). Benzimidazole or Diamide From a Reaction of Diamines and Carboxylic Acids or Acid Chlorides: Crystal Structures and Theoretical Studies. pubmed.ncbi.nlm.nih.gov. [Link]

-

ProQuest. (n.d.). Methods for Synthesizing Benzimidazole Carboxylic Acids. proquest.com. [Link]

-

Latip, J., et al. (2023). BENZIMIDAZOLE DERIVATIVES AS POTENTIAL NEURAMINIDASE INHIBITORS: CONVENTIONAL AND MICROWAVE SYNTHESIS, In Vitro AND MOLECULAR DOCKING ANALYSIS. Malaysian Journal of Chemistry, 25(3), 116-131. [Link]

-

SpectraBase. (n.d.). 2-benzimidazolecarboxylic acid, ethyl ester - Optional[MS (GC)] - Spectrum. spectrabase.com. [Link]

-

Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. organic-chemistry.org. [Link]

-

International Journal of Pharmaceutical Sciences and Medicine. (n.d.). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. ijpsm.com. [Link]

-

Mahalakshmi, C. M., & Chidambaranathan, V. (2014). SYNTHESIS, SPECTRAL CHARACTERIZATION AND ANTIMICROBIAL STUDIES OF NOVEL BENZIMIDAZOLE DERIVATIVES. Trade Science Inc. Journals. [Link]

-

Research Square. (2023). Ruthenium (II) complexes of benzimidazole derivatives: synthesis, characterization, and catalytic properties in the hydrogenation of ketones. researchsquare.com. [Link]

-

ResearchGate. (n.d.). IR spectra of benzimidazole and the complexes. ResearchGate. [Link]

Sources

- 1. An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07773H [pubs.rsc.org]

- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 3. Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzimidazole-2-carboxylic acid - High purity | EN [georganics.sk]

- 7. 2-Benzimidazolecarboxylic acid | C8H6N2O2 | CID 233240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Buy 1H-Benzimidazole-2-carboxylic acid hydrate | 849776-47-2 [smolecule.com]

- 9. prepchem.com [prepchem.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. forums.studentdoctor.net [forums.studentdoctor.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. ICSC 0210 - ACETYL CHLORIDE [chemicalsafety.ilo.org]

- 16. chemos.de [chemos.de]

- 17. nj.gov [nj.gov]

- 18. Khan Academy [khanacademy.org]

- 19. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 20. Acyl chloride - Wikipedia [en.wikipedia.org]

- 21. savemyexams.com [savemyexams.com]

- 22. Benzimidazole or Diamide From a Reaction of Diamines and Carboxylic Acids or Acid Chlorides: Crystal Structures and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. unis.ahievran.edu.tr [unis.ahievran.edu.tr]

- 24. ijpsm.com [ijpsm.com]

Preventing hydrolysis of 1H-benzimidazole-2-carbonyl chloride hydrochloride during handling

Topic: Preventing Hydrolysis of 1H-Benzimidazole-2-carbonyl chloride hydrochloride Ticket ID: #BZ-COCl-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Critical Mechanistic Overview

Why is this compound failing in your hands?

1H-benzimidazole-2-carbonyl chloride hydrochloride is a "Janus" molecule with two opposing reactivities that make it uniquely unstable. You are likely fighting two distinct degradation pathways simultaneously:

-

Hydrolysis (Extrinsic): The electron-deficient carbonyl carbon is highly susceptible to nucleophilic attack by atmospheric moisture, rapidly reverting to the carboxylic acid and releasing HCl.

-

Autopolymerization (Intrinsic): The benzimidazole ring contains a nucleophilic nitrogen (

). In the hydrochloride salt form, this nitrogen is protonated and protected.[1] However, if you "free-base" the compound (remove HCl) before the electrophile is engaged with your target, the molecule will attack itself (intermolecular acylation), forming insoluble oligomers.[1]

The Golden Rule: Maintain the acidic (HCl salt) state until the precise moment of coupling, and rigorously exclude water.[1]

Diagram 1: Degradation vs. Desired Pathway

Caption: Figure 1. The "Race Condition." The reagent must react with the target (Green path) before water (Red path) or self-reaction (Yellow path) destroys it.[1]

Pre-Experiment Checklist & Specifications

Before opening the bottle, verify your system against these standards.

| Parameter | Specification | Validation Method |

| Solvent Water Content | < 50 ppm (Ideal: < 10 ppm) | Karl Fischer Titration or storage over activated 3Å/4Å Molecular Sieves for >24h [1]. |

| Glassware | Oven-dried (120°C, >4h) | Assemble hot under Ar flow. |

| Base Selection | Non-nucleophilic (e.g., DIPEA, 2,6-Lutidine) | Ensure base is dry (distilled or fresh bottle). |

| Reagent Appearance | White to off-white crystalline solid | If yellow/sticky, significant hydrolysis has occurred. |

| Atmosphere | Argon or Nitrogen (Positive Pressure) | Oil bubbler check or Schlenk line vacuum gauge. |

Standard Operating Procedures (SOPs)

SOP A: The "Self-Validating" Purity Check

Issue: You cannot inject the acid chloride directly into LCMS because the mobile phase (water/methanol) will hydrolyze it, giving a false negative (showing only acid). Solution: Derivatize immediately to "freeze" the state of the reagent [2].[1]

-

Prepare Quench Vial: Add 0.5 mL anhydrous Methanol (MeOH) + 1 drop Et3N to a vial.

-

Sample: Take ~1 mg of your acid chloride solid.

-

React: Dissolve solid in the Quench Vial. Shake for 30 seconds.

-

Analyze: Inject this solution into LCMS.

-

Peak A (Methyl Ester): Represents active Acid Chloride.

-

Peak B (Carboxylic Acid): Represents decomposed material.

-

Calculation: Purity = Area(Ester) / [Area(Ester) + Area(Acid)].

-

SOP B: Handling & Transfer

Context: This compound is corrosive and lachrymatory. Work in a fume hood.

-

Equilibration: Allow the stored container (-20°C) to warm to room temperature before opening. Opening a cold bottle condenses atmospheric water instantly.

-

Inert Blanket: If a glovebox is unavailable, use an inverted funnel flowing Argon over the balance pan during weighing.

-

Rapid Dissolution: Do not weigh solid and let it sit. Weigh directly into a flask containing dry solvent (e.g., DCM or THF) and seal immediately.

Troubleshooting Guide (FAQ)

Scenario 1: "I see a white precipitate immediately upon adding base."

Diagnosis: This is likely the free base of the benzimidazole precipitating or polymerizing.[1] The Fix:

-

Do not add base to the acid chloride solution alone.

-

Protocol: Dissolve the Acid Chloride in Solvent A. Dissolve your Nucleophile (Amine) + Base in Solvent B. Add Solution A to Solution B slowly. This ensures the acid chloride always sees the nucleophile and base simultaneously, favoring the desired cross-coupling over self-polymerization.[1]

Scenario 2: "My yield is consistently 40-50%."

Diagnosis: Incomplete neutralization. The Fix:

-

Remember this is a Hydrochloride Salt .

-

You need at least 2 equivalents of base just to reach neutrality (1 eq for the HCl salt, 1 eq for the HCl produced by the reaction).[1]

-

Recommendation: Use 3.0 to 3.5 equivalents of DIPEA or TEA to drive the reaction to completion.[1]

Scenario 3: "The LCMS shows the carboxylic acid mass, even though I used dry solvents."

Diagnosis: Artifact of analysis. The Fix: Refer to SOP A . You are likely injecting the reaction mixture directly. The acidic LCMS mobile phase hydrolyzes any unreacted acid chloride on the column.[1] You must quench with MeOH or an amine before analysis to distinguish between "hydrolyzed in the pot" and "hydrolyzed on the column."[1]

Scenario 4: "Can I store the solution?"

Answer: No. Reasoning: Even in "dry" DCM, trace ppm levels of water will degrade the titer over hours.[1] Benzimidazole acid chlorides are also prone to slow dimerization in solution. Best Practice: Make fresh and use immediately (within 15 minutes).

Decision Logic for Handling

Use this flow to determine the necessary rigor for your specific application.

Caption: Figure 2. Operational decision tree. Large scale reactions require stricter exclusion of moisture due to longer handling times.[1]

References

-

Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.[1] [Link]

-

Kishore, K., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis, 145, 33-39. [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

Sources

Storage conditions to maintain stability of 1H-benzimidazole-2-carbonyl chloride HCl

Technical Support Center: Stability & Handling Guide Product: 1H-Benzimidazole-2-carbonyl chloride hydrochloride CAS: 3718-88-5 | Molecular Formula: C₈H₅ClN₂O·HCl

Introduction

From: Dr. Aris Thorne, Senior Application Scientist Subject: Preventing Hydrolytic Degradation of Heterocyclic Acid Chlorides

Welcome to the technical support center. You are likely here because you are experiencing degradation issues—yellowing solids, fuming bottles, or inconsistent yields in your acylation reactions.

1H-benzimidazole-2-carbonyl chloride HCl is a "double-edged" reagent. The hydrochloride salt form suppresses the nucleophilicity of the benzimidazole nitrogen, preventing the molecule from reacting with itself (self-polymerization). However, this salt form renders the material extremely hygroscopic .

The moment you expose this reagent to atmospheric moisture, a rapid hydrolysis cascade begins. This guide prioritizes anhydrous integrity above all else.

Part 1: Critical Storage Protocols

Question: What are the absolute best conditions to prevent degradation for long-term storage (>3 months)?

Answer: Do not rely solely on the "2–8°C" label often found on commercial packaging; that is a shipping standard, not a long-term stability standard for opened vials.

The Golden Rule: Store at -20°C under an inert atmosphere (Argon) in a secondary desiccated container .

Storage Parameter Matrix

| Parameter | Recommendation | Technical Rationale |

| Temperature | -20°C | Slows the kinetics of hydrolysis and minimizes HCl gas pressure buildup within the vial. |

| Atmosphere | Argon (preferred) or N₂ | Argon is heavier than air and provides a better "blanket" to protect the solid surface from moisture during opening/closing. |

| Container | Glass + Teflon Tape + Parafilm | Plastic caps are permeable to moisture over months. Wrap the cap threads in Teflon tape before closing, then over-wrap with Parafilm. |

| Secondary | Desiccator / Jar with Drierite | The freezer environment is humid. A secondary jar with desiccant protects the vial if the primary seal fails. |

Part 2: Troubleshooting & Handling

Question: My white powder has turned into a sticky yellow solid. Can I still use it?

Answer: No. The change in state from a free-flowing white powder to a sticky/yellow solid indicates significant hydrolysis.

-

Stickiness: Caused by the formation of 1H-benzimidazole-2-carboxylic acid and the absorption of water by the HCl salt.

-

Yellowing: Often indicates oxidation of the benzimidazole ring or trace polymerization triggered by the localized acid environment.

Question: How do I weigh this material without it degrading on the balance?

Answer: Speed and exclusion of air are critical. You cannot weigh this on an open benchtop balance for more than 15–30 seconds without measurable titer loss.

Handling Workflow (Decision Tree)

Figure 1: Decision tree for handling hygroscopic acid chlorides to minimize hydrolysis risk.

Part 3: Quality Control (Self-Validating System)

Question: How do I check the purity? I tried LC-MS but saw multiple peaks.

Answer: Never run an acid chloride directly on LC-MS. Standard LC-MS mobile phases contain water or alcohols. Your sample will hydrolyze on the column, showing you the mass of the carboxylic acid (Hydrolysis Product) or the ester (Solvolysis Product), not the original acid chloride.

The Validation Protocol: Methyl Ester Derivatization To accurately assess purity, you must chemically "lock" the acid chloride into a stable form before analysis.

Step-by-Step Derivatization Protocol:

-

Sampling: Take ~5 mg of your acid chloride sample.

-

Quenching: Immediately dissolve in 1 mL of anhydrous methanol (HPLC grade).

-

Incubation: Let stand for 5 minutes at room temperature.

-

Analysis: Run this solution on HPLC/LC-MS.

-

Target: Look for the mass of the Methyl 1H-benzimidazole-2-carboxylate.

-

Impurity: Any 1H-benzimidazole-2-carboxylic acid present before you added methanol will remain as the acid.

-

Calculation: The ratio of [Methyl Ester] to [Carboxylic Acid] in your chromatogram represents the purity of your original material.

-

Chemical Pathways: Degradation vs. Derivatization

Figure 2: Competing pathways. Hydrolysis leads to sample loss; Methanolysis creates a stable surrogate for purity analysis.

References

-

Sigma-Aldrich. Safety Data Sheet: 2-Chloro-1H-benzimidazole (Related Stability Data). Retrieved from (Note: General handling for benzimidazole chlorides).

-

BenchChem. Technical Support Center: Managing the Hygroscopic Properties of Acid Chlorides. Retrieved from .

-

BASF. Acid Chlorides and Chloroformates - Safety and Handling Guidelines. Retrieved from .

-

National Institutes of Health (PubChem). Compound Summary: 1H-benzimidazole-2-carbonyl chloride. Retrieved from .

-

Oxford Academic. Derivatization of Acid Chlorides for HPLC Analysis. Journal of Chromatographic Science. Retrieved from .

Sources

Troubleshooting low reactivity of 1H-benzimidazole-2-carbonyl chloride hydrochloride

Technical Support Center: 1H-Benzimidazole-2-carbonyl chloride hydrochloride

Introduction: Unlocking the Reactivity of a Challenging Acylating Agent

1H-Benzimidazole-2-carbonyl chloride hydrochloride is a valuable reagent for introducing the benzimidazole-2-carbonyl moiety, a key scaffold in many pharmacologically active compounds. However, researchers frequently encounter challenges with its reactivity, often reporting sluggish or incomplete conversions. This guide provides an in-depth analysis of the underlying chemical principles governing its behavior and offers robust, field-proven troubleshooting strategies to ensure successful acylation reactions.

The primary source of difficulty is not the intrinsic reactivity of the acyl chloride group but rather the physicochemical properties imparted by the hydrochloride salt. This guide will deconstruct the challenges related to solubility and electrophilicity and provide clear, actionable protocols for overcoming them.

The Core Challenge: It's All About the Salt

The "low reactivity" of 1H-benzimidazole-2-carbonyl chloride hydrochloride is almost exclusively a consequence of its salt form. This manifests in two critical ways:

-

Poor Solubility: The hydrochloride salt is highly polar and crystalline, rendering it sparingly soluble in common aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN). Reactions conducted in these solvents are often heterogeneous slurries, where the reaction rate is limited by the slow dissolution of the starting material.

-

Reduced Electrophilicity: The benzimidazole ring is protonated. This protonation places a positive charge on the heterocyclic system, which inductively withdraws electron density from the carbonyl carbon. While this effect is secondary to the solubility issue, it can slightly decrease the electrophilicity of the acyl chloride compared to its neutral free-base form.

The key to a successful reaction is to address the solubility issue by generating the neutral, more soluble, and more reactive 1H-benzimidazole-2-carbonyl chloride in situ. This is achieved through the careful selection of a base and solvent system.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Issue 1: My reaction is a thick slurry and is not progressing. What should I do?

Q: I've mixed my amine/alcohol, the acylating agent, and a base in DCM, but the reaction is a heterogeneous slurry and my starting materials are not being consumed according to TLC. What is the primary cause?

A: This is the most common issue and is directly related to the poor solubility of the hydrochloride salt. In a slurry, the reaction can only occur at the surface of the solid particles, leading to extremely slow kinetics.

Root Cause Analysis & Solutions:

-

Solvent Choice: Standard solvents like DCM or THF are often insufficient to dissolve the salt. While they are good for the final acylation step, they are poor choices for the initial dissolution.

-

Solution 1: Switch to a More Polar Aprotic Solvent. Consider using solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) where the salt may have slightly better solubility. However, be aware that these solvents can be difficult to remove and may participate in side reactions at high temperatures.

-

Solution 2 (Recommended): In Situ Neutralization. The best strategy is to perform an in situ neutralization of the hydrochloride salt before the main reaction. This involves adding a specific amount of a non-nucleophilic base to the slurry to generate the neutral, more soluble free-base form of the acyl chloride.

Issue 2: How do I choose the right base and how much should I use?

Q: I understand I need a base, but I'm unsure which one to use and in what quantity. What are the guidelines?

A: Base selection is critical. You need a base to perform two distinct functions:

-

Neutralize the Hydrochloride Salt: To liberate the active, neutral acyl chloride.

-

Scavenge the HCl Byproduct: To neutralize the HCl generated during the acylation reaction itself.[1]

This means you will need at least two equivalents of base for a standard acylation with an amine or alcohol nucleophile. Using only one equivalent will result in a stalled reaction, as the first equivalent will be consumed by the starting material's hydrochloride salt, leaving no base to neutralize the HCl produced during the reaction.[1]

Recommended Bases for Acylation:

| Base | pKa (Conjugate Acid) | Recommended Equivalents | Key Considerations |

| Triethylamine (TEA) | ~10.7 | 2.2 - 2.5 | Standard, cost-effective choice. Can sometimes lead to colored impurities. |

| Diisopropylethylamine (DIPEA or Hünig's Base) | ~11.0 | 2.2 - 2.5 | Sterically hindered and non-nucleophilic. An excellent choice to avoid potential side reactions with the acyl chloride. |

| Pyridine | ~5.2 | 2.2 - 2.5 | Can also act as a nucleophilic catalyst. Use with caution as it can be difficult to remove. Often used at low temperatures.[2] |

| N-Methylmorpholine (NMM) | ~7.4 | 2.2 - 2.5 | A good alternative to TEA, often results in cleaner reactions. |

Issue 3: My reaction is clean but the yield is low.

Q: My TLC shows a clean conversion to the product, but after workup and purification, my isolated yield is significantly lower than expected. Where could my product be going?

A: Low isolated yield with a clean reaction profile often points to issues during the workup and purification stages, which are exacerbated by the properties of the benzimidazole core.

Potential Causes & Solutions:

-

Product Solubility: Benzimidazole amides and esters can be amphoteric. They can be protonated by strong acids and deprotonated by strong bases. During an aqueous workup, ensure the pH is near neutral (pH 7-8) before extraction to prevent your product from dissolving in either the acidic or basic aqueous layer.

-

Hydrolysis of Acyl Chloride: If the reaction was not performed under strictly anhydrous conditions, a portion of the acyl chloride will hydrolyze to 1H-benzimidazole-2-carboxylic acid.[3][4] This acidic byproduct can complicate purification.

-

Order of Addition: Adding the acyl chloride slowly to a solution of the nucleophile and the base is crucial.[1] This maintains a low concentration of the highly reactive acyl chloride, favoring the desired reaction over potential side reactions or hydrolysis.[1]

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical approach to diagnosing and solving common issues encountered when using 1H-benzimidazole-2-carbonyl chloride hydrochloride.

Caption: Troubleshooting logic for low reactivity of 1H-benzimidazole-2-carbonyl chloride HCl.

Key Chemical Pathway: Activation and Acylation

The reaction is best understood as a two-step process: in situ activation followed by nucleophilic acyl substitution.

Caption: The crucial two-step pathway: activation via deprotonation followed by acylation.

Recommended Experimental Protocol

This protocol incorporates the principles discussed above for a robust and reliable acylation procedure. This example uses a generic primary amine as the nucleophile.

Materials:

-

1H-benzimidazole-2-carbonyl chloride hydrochloride (1.0 eq)

-

Nucleophile (e.g., primary or secondary amine) (1.0 eq)

-

Diisopropylethylamine (DIPEA) (2.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF) (optional, ~5-10% v/v)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1H-benzimidazole-2-carbonyl chloride hydrochloride (1.0 eq).

-

Solvent Addition: Add anhydrous DCM to the flask to create a stirrable slurry (concentration typically 0.1-0.2 M). If solubility remains a major issue, a small amount of anhydrous DMF (5-10% of the total volume) can be added at this stage.

-

Activation/Neutralization: Cool the slurry to 0 °C in an ice bath. Add the nucleophile (1.0 eq) to the mixture, followed by the slow, dropwise addition of DIPEA (2.2 eq).

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. The mixture should become more homogeneous as the neutral free-base is formed and reacts. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent is consumed.

-

Workup - Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add saturated aqueous NaHCO₃ solution to quench any remaining acyl chloride and neutralize the amine salts.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Dilute with additional DCM if necessary. Wash the organic layer sequentially with:

-

Saturated aqueous NaHCO₃ (to remove acidic byproducts).

-

Water.

-

Saturated aqueous NaCl (brine).

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude product by column chromatography on silica gel or recrystallization, as appropriate for the specific product.

References

-

Sciencemadness Discussion Board. (2020). Acyl chlorides stability. Available at: [Link]

-

ResearchGate. (2015). Recyclization on acylation of 1-methyl-2-phenacyl-1H-benzimidazole phenylhydrazone. Available at: [Link]

-

Clark, J. (2023). An introduction to acyl chlorides (acid chlorides). Chemguide. Available at: [Link]

-

ResearchGate. (2020). Acetylation of benzimidazoles. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of benzimidazoles. Available at: [Link]

-

Frontiers in Chemistry. (2021). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Available at: [Link]

-

National Center for Biotechnology Information. (2022). Synthesis and Molecular Docking of New N-Acyl Hydrazones-Benzimidazole as hCA I and II Inhibitors. PMC. Available at: [Link]

-

Wikipedia. Acyl chloride. Available at: [Link]

-

University of Calgary. (2010). Chem 263 Notes - Preparation and Hydrolysis of Acid Chlorides. Available at: [Link]

-

Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. Available at: [Link]

-

National Center for Biotechnology Information. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. PMC. Available at: [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2021). Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. Available at: [Link]

Sources

Removing unreacted 1H-benzimidazole-2-carbonyl chloride HCl from reaction mixtures

Welcome to the technical support center for 1H-benzimidazole-2-carbonyl chloride hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for handling this reactive intermediate. Here, you will find scientifically grounded protocols and explanations to help you navigate the challenges of removing unreacted starting material from your reaction mixtures, ensuring the purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted 1H-benzimidazole-2-carbonyl chloride HCl from my reaction?

Unreacted 1H-benzimidazole-2-carbonyl chloride HCl is highly reactive and can lead to several complications. Its primary degradation pathway is hydrolysis, which forms 1H-benzimidazole-2-carboxylic acid and hydrochloric acid.[1] These byproducts can interfere with subsequent reaction steps, complicate purification, and potentially compromise the stability of your desired product, especially if it is acid-sensitive.

Q2: What is the primary byproduct I should be concerned about during workup?

The main byproduct is 1H-benzimidazole-2-carboxylic acid, formed from the hydrolysis of the acyl chloride. Understanding its properties is key to its successful removal.

Q3: How can I monitor the presence of unreacted 1H-benzimidazole-2-carbonyl chloride HCl and its hydrolysis byproduct?

Thin-Layer Chromatography (TLC) is an effective method. Benzimidazole-containing compounds are often UV-active, appearing as dark spots on a fluorescent background under 254 nm UV light.[2] Staining with potassium permanganate can also be used, which will visualize compounds that can be oxidized. The acyl chloride is highly reactive and may streak or react with the silica gel, while the carboxylic acid byproduct will likely have a different retention factor (Rf) than your desired amide product.

Q4: Is 1H-benzimidazole-2-carbonyl chloride HCl stable for long-term storage?

As an acyl chloride, it is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[3] Over time, it will slowly hydrolyze upon exposure to atmospheric moisture.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of products synthesized using 1H-benzimidazole-2-carbonyl chloride HCl.

Issue 1: My final product is contaminated with a polar impurity.

-

Probable Cause: The most likely polar impurity is 1H-benzimidazole-2-carboxylic acid, the hydrolysis product of the unreacted starting material.

-

Solution: An aqueous basic wash during the workup is highly effective for removing this acidic byproduct.

The logic behind this protocol hinges on the difference in acidity between the desired amide product and the carboxylic acid byproduct. 1H-Benzimidazole-2-carboxylic acid has a pKa of approximately 3.66. By washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution (pH ≈ 8), the carboxylic acid is deprotonated to its highly water-soluble carboxylate salt, which is then extracted into the aqueous phase. The desired amide product, being significantly less acidic, remains in the organic layer.

Step-by-Step Procedure:

-

Quench the Reaction: After the reaction is complete, cool the mixture to 0 °C in an ice bath. Slowly add water or a saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench any remaining 1H-benzimidazole-2-carbonyl chloride HCl.[4] This step is exothermic and may release HCl gas, so it should be performed in a well-ventilated fume hood.

-

Dilute with an Organic Solvent: Dilute the quenched reaction mixture with an appropriate water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).

-

Perform Basic Wash: Transfer the mixture to a separatory funnel. Wash the organic layer with a saturated aqueous solution of NaHCO₃. Invert the funnel gently at first to avoid a rapid buildup of pressure from any CO₂ evolution, venting frequently. Shake and allow the layers to separate. Drain the aqueous layer.

-

Repeat the Wash: Repeat the NaHCO₃ wash one or two more times to ensure complete removal of the acidic byproduct.

-

Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove any residual water.

-

Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product, now free of the carboxylic acid impurity.

Issue 2: The aqueous workup is not efficient, or my product has some water solubility.

-

Probable Cause: Your desired product may have some solubility in the aqueous phase, leading to yield loss during extraction. Alternatively, emulsions may form, making separation difficult.

-

Solution: The use of a scavenger resin provides a non-aqueous workup method to remove the unreacted acyl chloride.

Scavenger resins are solid-supported reagents designed to react with and "scavenge" excess reagents or byproducts from a reaction mixture.[5] For unreacted acyl chlorides, an amine-based scavenger resin (such as a tris(2-aminoethyl)amine resin) is highly effective.[5] The resin's nucleophilic amine groups react with the electrophilic acyl chloride, covalently binding it to the solid support. The resin can then be easily removed by filtration.

Step-by-Step Procedure:

-

Choose the Appropriate Resin: Select a polymer-supported amine scavenger resin, such as PS-Trisamine.

-

Add Resin to the Reaction Mixture: Once the primary reaction is complete, add the scavenger resin to the reaction mixture (typically 2-3 equivalents relative to the excess acyl chloride).

-

Stir: Allow the mixture to stir at room temperature. The required time can range from a few hours to overnight. Monitor the disappearance of the unreacted acyl chloride by TLC.

-

Filter: Once the scavenging is complete, filter the reaction mixture to remove the resin.

-

Wash the Resin: Wash the filtered resin with a small amount of the reaction solvent to recover any adsorbed product.

-

Concentrate: Combine the filtrate and the washings, and concentrate under reduced pressure to yield the crude product.

Issue 3: My product is still impure after workup.

-

Probable Cause: The product may be contaminated with non-acidic byproducts, or the polarity of the product and impurities are too similar for effective separation by extraction.

-

Solution: Purification by column chromatography is a standard method for separating compounds with different polarities.

Step-by-Step Procedure:

-

Choose a Solvent System: Use TLC to determine an appropriate solvent system (eluent) that provides good separation between your desired product and any impurities. A common starting point for benzimidazole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[4]

-

Prepare the Column: Pack a chromatography column with silica gel using the chosen eluent.

-

Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

-

Elute: Run the column, collecting fractions.

-

Monitor Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.

-

Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data and Properties

| Property | 1H-Benzimidazole-2-carbonyl chloride HCl | 1H-Benzimidazole-2-carboxylic acid (Hydrolysis Product) |

| Molecular Formula | C₈H₅ClN₂O · HCl | C₈H₆N₂O₂ |

| Appearance | Typically a solid | Solid |

| Reactivity | Highly reactive, moisture-sensitive | Stable |

| Solubility | Soluble in many common organic solvents (e.g., DCM, THF)[3][6] | Slightly soluble in water, more soluble in basic aqueous solutions |

| pKa | Benzimidazole N-H is acidic, but the protonated form is a weak acid. The electron-withdrawing C(O)Cl group lowers the basicity of the ring nitrogens compared to unsubstituted benzimidazole. | ~3.66 (for the carboxylic acid proton) |

Visualized Workflows

Aqueous Workup Workflow

Caption: Aqueous workup for acyl chloride removal.

Scavenger Resin Workflow

Caption: Scavenger resin workflow for acyl chloride removal.

References

-

BYJU'S. (2022, February 8). Acid Chloride. Retrieved from [Link]

-

Tuttee Academy. (2021, July 19). AS/A-Level Chemistry - Acyl Chloride. Retrieved from [Link]

- Brändström, A. (1989). Structure activity relationships of substituted benzimidazoles. Scandinavian Journal of Gastroenterology, 24(sup166), 3-8.

-

SATHEE. Chemistry Acid Chloride. Retrieved from [Link]

-

Allen, T. (2024, November 20). Acid Chlorides: Structure, Nomenclature and Properties. Retrieved from [Link]

-

Clark, J. (2015). the preparation of amides. Retrieved from Chemguide: [Link]

- Paw, B., & Główka, A. (2017). Application of 2-Trichloromethylbenzimidazole in Analytical Chemistry: A Highly Selective Chromogenic Reagent for Thin-Layer Chromatography and Some Other Analytical Uses. Mini-Reviews in Organic Chemistry, 14(3), 175-184.

-

Organic Chemistry Portal. Amide synthesis by acylation. Retrieved from [Link]

-

University of Wisconsin-Madison. TLC stains. Retrieved from [Link]

-

The Royal Society of Chemistry. Stains for Developing TLC Plates. Retrieved from [Link]

-

Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

-

Sciencemadness Wiki. (2024, January 8). Acetyl chloride. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. Magic Formulas: TLC Stains. Retrieved from [Link]

-

Wipf Group, University of Pittsburgh. (2004, October 29). strategies in organic synthesis. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. Magic Formulas: TLC Stains. Retrieved from [Link]

-

Current Trends in Pharmacy and Pharmaceutical Chemistry. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Retrieved from [Link]

-

Biotage. Metal Scavenger User Guide. Retrieved from [Link]

-

Samyang Corporation. Organic Scavenger. Retrieved from [Link]

- Hadole, C. D., Rajput, J. D., & Bendre, R. S. (2016). Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. Journal of Chemical and Pharmaceutical Research, 8(8), 527-535.

- Selvam, T. P., Kumar, P. V., & Kumar, V. (2011). Synthesis of novel 2-substituted benzimidazole derivatives as potential anti microbial agents. Journal of Chemical and Pharmaceutical Research, 3(4), 411-417.

- Poole, S. K., & Poole, C. F. (2009). Determination of thermodynamic p K a values of benzimidazole and benzimidazole derivatives by capillary electrophoresis.

- Google Patents. (2007). Use of acid scavengers in removal of protons (acidity) of the reaction mass during chlorination of sucrose-6.

-

University of California, Los Angeles, Department of Chemistry and Biochemistry. Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. Application of 2-Trichloromethylbenzimidazole in Analytical Chemistry: A Highly Selective Chromogenic Reagent for Thin-Layer Chromatography and Some Other Analytical Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AS/A-Level Chemistry - Acyl Chloride - A-level Chemistr... [tuttee.co]

- 4. Amide Synthesis [fishersci.co.uk]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. Acid Chlorides: Structure, Nomenclature and Properties [allen.in]

Minimizing side reactions when using benzimidazole-2-carbonyl chloride hydrochloride

Technical Support Center: Benzimidazole-2-Carbonyl Chloride Hydrochloride

Executive Summary: The Stability Paradox

Benzimidazole-2-carbonyl chloride hydrochloride is a "privileged scaffold" reagent used to introduce the benzimidazole moiety into drug candidates.[1] However, it presents a unique chemical paradox: it contains both a potent electrophile (the acid chloride) and a latent nucleophile (the imidazole N-H) within the same molecule.

In its hydrochloride salt form, the N-H is protonated and non-nucleophilic, rendering the solid relatively stable. However, the moment you neutralize the salt to perform a reaction, you "arm" the molecule. If a target nucleophile (e.g., your primary amine) is not immediately available in high concentration, the reagent will attack itself, leading to rapid polymerization (tar formation).

This guide provides the mechanistic insight and strict protocols required to prevent this "self-destruct" sequence.

The "Self-Destruct" Mechanism (Critical Theory)

To troubleshoot effectively, you must understand the competing pathways. The diagram below illustrates why the order of addition is the single most critical factor in your experiment.

Figure 1: Competing reaction pathways. Pathway A (Green) requires the target amine to be present before the base is added to the reagent.[1] Pathway B (Red) dominates if the reagent is neutralized in the absence of the target amine.

Troubleshooting Guide & FAQs

Issue 1: The Reaction Mixture Turned Black/Tarry

-

Diagnosis: Self-polymerization (Pathway B).

-

Root Cause: You likely dissolved the acid chloride in solvent and added base before adding your amine, or you added the amine too slowly to a basic solution of the acid chloride. Once the HCl is stripped by the base, the benzimidazole N-H becomes nucleophilic and attacks the carbonyl of a neighboring molecule.

-

The Fix: Adopt the "Inverse Addition" protocol (see Section 4). Always add the acid chloride to the amine/base mixture.

Issue 2: I Isolated Benzimidazole (Parent Heterocycle) Instead of Product

-

Diagnosis: Hydrolysis followed by Decarboxylation.

-

Root Cause: Moisture ingress.

-

Water attacks the acid chloride

Benzimidazole-2-carboxylic acid.[1] -

Benzimidazole-2-carboxylic acids are thermally unstable. Upon heating (or even at RT), they lose CO₂ to form unsubstituted benzimidazole.

-

-

The Fix: Ensure solvents are anhydrous (Karl Fischer < 50 ppm). Use a nitrogen sweep. Do not heat the reaction above 40°C unless conversion is confirmed.

Issue 3: Regioselectivity Issues (N- vs. O-acylation)

-

Diagnosis: Mixed products when using amino-alcohols.

-

Root Cause: While amines are generally more nucleophilic, the high reactivity of this acid chloride can lead to indiscriminate attack.

-

The Fix: Conduct the reaction at -10°C to 0°C. Kinetic control favors N-acylation.

Validated Experimental Protocols

Protocol A: The "Inverse Addition" Method (Recommended)

Use this for amide couplings to prevent self-condensation.[1]

Reagents:

-

Amine Substrate (1.0 equiv)[1]

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 - 3.0 equiv)

-

Benzimidazole-2-carbonyl chloride HCl (1.1 - 1.2 equiv)

-

Solvent: Anhydrous DCM or THF

Step-by-Step:

-

Preparation: Flame-dry a round-bottom flask and purge with N₂/Ar.

-

The Trap: Dissolve the Amine Substrate and Base in the solvent. Cool this mixture to 0°C in an ice bath.

-

Why? This ensures that as soon as the acid chloride enters, it is surrounded by the target nucleophile.

-

-

The Addition: Add the Benzimidazole-2-carbonyl chloride HCl solid in small portions (or as a rapid slurry) to the stirring amine solution.

-

Critical: Do NOT premix the acid chloride with base in a separate vial.

-

-

Reaction: Allow to stir at 0°C for 30 minutes, then warm to Room Temperature (RT).

-

Quench: Quench with saturated NaHCO₃ solution.

Protocol B: Handling & Storage

-

Storage: Store at -20°C under inert atmosphere.

-

Visual Check: The solid should be a white to pale yellow powder.

-

Dark Yellow/Orange: Indicates partial decomposition.

-

Acrid Smell (non-HCl): If it smells like "burnt plastic" rather than sharp HCl, polymerization has occurred.

-

Comparative Data: Solvent & Base Effects[2]

| Parameter | Recommended | Avoid | Reason |

| Solvent | DCM, THF, DMF (Dry) | Water, Alcohols, Wet Ethers | Protic solvents trigger hydrolysis/decarboxylation immediately.[1] |

| Base | DIPEA (Hünig's Base), TEA | NaOH, KOH, NaH | Strong inorganic bases can cause rapid hydrolysis or over-deprotonation leading to side reactions. |

| Temperature | -10°C to RT | > 50°C | Heat promotes decarboxylation of any hydrolyzed byproduct. |

| Stoichiometry | Excess Amine/Base | Excess Acid Chloride | Excess acid chloride increases the statistical probability of self-condensation. |

Diagnostic Decision Tree

Use this logic flow to determine the next step if your reaction fails.

Figure 2: Rapid diagnostic logic for reaction outcomes.

References

-

Crystal Structures and Reactivity

-

Decarboxylation Mechanisms

- Title: Decarboxylation process of 1H-benzimidazole-2-carboxylic acid.

- Source: ResearchG

- Relevance: Confirms the thermal instability of the hydrolyzed acid byproduct (loss of CO2).

-

URL:[Link]

-

General Amide Synthesis Protocols (Schotten-Baumann)

-

Safety & Handling Data

Sources

- 1. mdpi.com [mdpi.com]

- 2. Benzimidazole or Diamide From a Reaction of Diamines and Carboxylic Acids or Acid Chlorides: Crystal Structures and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-Methyl-1H-benzimidazole-5-carbonyl chloride hydrochloride, 90%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Technical Support Center: Purification of Products from Benzimidazole Acid Chlorides

Welcome to the technical support center for the purification of benzimidazole derivatives synthesized from acid chlorides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these valuable compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles.

Introduction: The Challenge of Purity

The synthesis of benzimidazoles via the reaction of o-phenylenediamines with acid chlorides is a robust and versatile method. However, the crude product is often a complex mixture containing unreacted starting materials, diacylated byproducts, and various colored impurities.[1] Achieving high purity is critical for accurate biological evaluation and downstream applications. This guide provides a systematic approach to tackling these purification challenges.

Frequently Asked Questions (FAQs)

Q1: My crude benzimidazole product is a dark, oily residue. What is the first step I should take to purify it?

A highly effective initial purification step for basic benzimidazole derivatives is an acid-base extraction.[2][3] This technique separates the desired basic product from neutral and acidic impurities. The crude mixture is dissolved in an organic solvent and washed with an aqueous acid, which protonates the benzimidazole, making it soluble in the aqueous layer. The layers are then separated, and the aqueous layer is basified to precipitate the purified benzimidazole.[2]

Q2: I'm having trouble getting my benzimidazole derivative to crystallize. What are the common reasons for this?

Difficulty in crystallization can be due to several factors:

-

Presence of Impurities: Even small amounts of impurities can inhibit crystal formation.[4]

-

Supersaturation Issues: The solution may not be sufficiently concentrated for crystals to form.[4]

-

"Oiling Out": The compound may be melting in the hot solvent or precipitating as a liquid. This occurs when the boiling point of the solvent is higher than the melting point of the solute or if cooling is too rapid.[2]

-

Incorrect Solvent Choice: The ideal solvent should dissolve the compound when hot but have low solubility when cold.[2][5]

Q3: What is the best way to remove colored impurities from my benzimidazole product?

Colored impurities are a common issue, often arising from the oxidation of the o-phenylenediamine starting material.[1][6] Several methods can be employed:

-

Activated Carbon (Charcoal) Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can effectively adsorb colored impurities. The carbon is then removed by hot filtration.[6]

-

Recrystallization: This is often sufficient to yield a pure, crystalline product.[7]

-

Column Chromatography: For stubborn impurities, silica gel chromatography is a reliable method.[2][6]

Q4: How do I choose the right solvent system for column chromatography?

The choice of eluent for column chromatography depends on the polarity of your benzimidazole derivative. A good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[4][5] The ideal ratio can be determined by running thin-layer chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.4 for your desired compound to achieve good separation on the column.[4]

Troubleshooting Guides

Issue 1: Low Yield After Purification

| Possible Cause | Troubleshooting Strategy |

| Product Loss During Acid-Base Extraction | Ensure complete basification of the aqueous layer to precipitate all of the benzimidazole. Check the pH with pH paper. Also, perform multiple extractions of the organic layer with the aqueous acid to ensure all the product is transferred. |

| Incomplete Crystallization | If the product does not crystallize upon cooling, try boiling off some of the solvent to increase the concentration. Scratching the inside of the flask with a glass rod can also induce crystallization. If available, add a seed crystal of the pure compound.[2] |

| Product is Too Soluble in Recrystallization Solvent | If the product is too soluble even in the cold solvent, try a less polar solvent system. For example, if ethanol was used, try an ethanol/water or ethyl acetate/hexane mixture.[2][5] |

| Product Adheres to Silica Gel in Column Chromatography | If the compound is not eluting from the column, the eluent polarity is likely too low. Gradually increase the proportion of the polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).[4] For very polar compounds, a different stationary phase like alumina might be considered.[4] |

Issue 2: Persistent Impurities After Purification

| Possible Cause | Troubleshooting Strategy |

| Co-crystallization of Impurities | The chosen recrystallization solvent may not be optimal. A good solvent should dissolve the impurities well at all temperatures while dissolving the desired product only when hot.[4] |

| Similar Polarity of Product and Impurities | If impurities have a similar polarity to the product, separation by column chromatography can be challenging.[1] Try a different solvent system for TLC to see if separation can be improved. A longer column or a shallower gradient during elution can also enhance separation. |

| Hydrolysis of Acid Chloride Starting Material | If unreacted acid chloride hydrolyzes to the corresponding carboxylic acid, this acidic impurity can often be removed by a wash with a mild aqueous base like sodium bicarbonate during the workup.[8][9] |

| Formation of Diacylated Byproduct | The reaction of an o-phenylenediamine with an acid chloride can sometimes lead to the formation of a diacylated product.[10] Careful control of stoichiometry is crucial. This less polar byproduct can often be separated by column chromatography. |

Experimental Protocols

Protocol 1: Acid-Base Extraction

-

Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane.

-

Acidification: Transfer the solution to a separatory funnel and add an equal volume of 1 M aqueous HCl.

-

Extraction: Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated benzimidazole will be in the aqueous (bottom) layer.

-

Separation: Drain the aqueous layer into a separate flask.

-

Basification: Cool the aqueous layer in an ice bath and slowly add 1 M aqueous NaOH or saturated sodium bicarbonate with stirring until the solution is basic (pH > 8).

-

Precipitation and Isolation: The neutral benzimidazole will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.[2]

Protocol 2: Recrystallization

-

Solvent Selection: Choose a suitable solvent or solvent pair (e.g., ethanol, ethanol/water, ethyl acetate/hexane) where the compound has high solubility when hot and low solubility when cold.[5]

-

Dissolution: In a flask, add the minimum amount of hot solvent to the crude product to fully dissolve it.

-

Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities and activated carbon.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

-

Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals.[2]

Protocol 3: Column Chromatography

-

TLC Analysis: Determine an appropriate eluent system using TLC. The desired compound should have an Rf value between 0.2 and 0.4.[4]

-

Column Packing: Pack a glass column with silica gel using the chosen eluent.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel.

-

Elution: Run the eluent through the column, collecting fractions in separate test tubes.

-

Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualization of Purification Workflow

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. nathan.instras.com [nathan.instras.com]

A Comparative Guide to the 1H-NMR Characterization of 1H-Benzimidazole-2-carbonyl chloride hydrochloride and its Alternatives

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the efficient and unambiguous characterization of reactive intermediates is paramount. 1H-benzimidazole-2-carbonyl chloride hydrochloride stands as a important building block, offering a gateway to a diverse array of amide-containing bioactive molecules. Its utility, however, is intrinsically linked to its purity and structural integrity, for which Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H-NMR, serves as the gold standard for verification.

This guide provides an in-depth analysis of the 1H-NMR spectral features of 1H-benzimidazole-2-carbonyl chloride hydrochloride. By delving into the causal relationships between its structure and spectral output, we aim to equip researchers with the expertise to confidently identify this key intermediate. Furthermore, we will objectively compare its 1H-NMR characteristics with those of common alternative acylating agents, supported by experimental data, to provide a holistic understanding of the analytical landscape.

The Signature Spectrum: 1H-NMR of 1H-Benzimidazole-2-carbonyl chloride hydrochloride

Expected 1H-NMR Spectral Data (in DMSO-d6):

The choice of DMSO-d6 as a solvent is crucial. Its ability to solubilize the hydrochloride salt and its hydrogen-bond accepting nature help in observing the labile N-H protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Influencing Factors |

| N-H (imidazole) | > 13.0 | Broad Singlet | Deshielding from the adjacent carbonyl group and protonation by HCl, leading to a significant downfield shift. Broadening is due to quadrupole effects of the nitrogen and chemical exchange. |

| H-4/H-7 (aromatic) | 7.8 - 8.2 | Multiplet | Deshielding from the fused imidazole ring and the electron-withdrawing C2-substituent. |

| H-5/H-6 (aromatic) | 7.4 - 7.8 | Multiplet | Located further from the deshielding C2-substituent, thus appearing relatively upfield compared to H-4/H-7. |

Causality Behind the Shifts:

The electron-withdrawing nature of the carbonyl chloride at the C2 position significantly deshields the entire benzimidazole ring system. This effect is most pronounced on the protons of the benzene ring, particularly H-4 and H-7, which are in closer proximity. The protonation of one of the imidazole nitrogens to form the hydrochloride salt further enhances this deshielding effect, causing all aromatic protons to shift downfield compared to the free base. The N-H protons are expected to be highly deshielded, appearing at a very low field due to the combined influence of the adjacent carbonyl group and the positive charge on the imidazole ring.

A Comparative Analysis: Alternative Acylating Agents

The choice of an acylating agent is a critical decision in synthesis design. Here, we compare the 1H-NMR spectral features of 1H-benzimidazole-2-carbonyl chloride hydrochloride with several common alternatives. This comparison will aid in the identification of the reagent used in a reaction and in understanding potential side-products.

| Acylating Agent | Solvent | Key 1H-NMR Signals (δ, ppm) and Multiplicity | Distinguishing Features |

| Benzoyl Chloride | CDCl3 | ~8.1 (d, 2H, ortho), ~7.6 (t, 1H, para), ~7.5 (t, 2H, meta) | Simple aromatic pattern. Protons ortho to the carbonyl chloride are the most deshielded. |

| Oxalyl Chloride | CDCl3 | No proton signals | The absence of proton signals is the defining characteristic. |

| N-Acylbenzotriazoles | CDCl3 | Aromatic protons of the benzotriazole moiety (~8.3-7.5 ppm) and protons of the acyl group. | Complex aromatic region with signals from both the benzotriazole and the acyl group. |

| HATU | DMSO-d6 | Aromatic protons of the azabenzotriazole moiety, methyl protons of the tetramethyluronium group. | Presence of characteristic upfield methyl signals. |

| HBTU | DMSO-d6 | Aromatic protons of the benzotriazole moiety, methyl protons of the tetramethyluronium group. | Similar to HATU, with distinct shifts for the aromatic and methyl protons. |

This comparative data highlights the unique spectral fingerprint of each acylating agent, enabling researchers to differentiate them effectively.

Experimental Protocol: Acquiring a High-Quality 1H-NMR Spectrum

To ensure the acquisition of a reliable and interpretable 1H-NMR spectrum of 1H-benzimidazole-2-carbonyl chloride hydrochloride, the following protocol is recommended:

Step 1: Sample Preparation

-

Weigh approximately 5-10 mg of the compound directly into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

-

Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution. The hydrochloride salt should be soluble in DMSO.

Step 2: Instrument Setup and Data Acquisition

-

Use a 400 MHz or higher field NMR spectrometer for better signal dispersion.

-

Tune and shim the instrument to obtain optimal resolution.

-

Set the spectral width to cover the range of approximately -1 to 15 ppm.

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

Step 3: Data Processing

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption signals.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d6 (δ ~2.50 ppm).

-

Integrate the signals to determine the relative proton ratios.

Caption: Experimental workflow for acquiring a 1H-NMR spectrum.

Structural Elucidation and Key Assignments

The following diagram illustrates the structure of 1H-benzimidazole-2-carbonyl chloride hydrochloride and the expected assignment of its key proton signals in a 1H-NMR spectrum.

Caption: Structure and expected 1H-NMR assignments.

Troubleshooting Common NMR Issues

When analyzing reactive species like acyl chlorides, several challenges can arise. Here are some common issues and their solutions:

-

Sample Degradation: Acyl chlorides are moisture-sensitive. Any trace of water in the solvent or on the glassware can lead to hydrolysis to the corresponding carboxylic acid. This will be evident by the appearance of a broad carboxylic acid proton signal around 12-13 ppm and a sharpening of the other aromatic signals.

-

Solution: Use freshly opened, high-purity deuterated solvents and oven-dried glassware. Prepare the sample quickly and acquire the spectrum immediately.

-

-